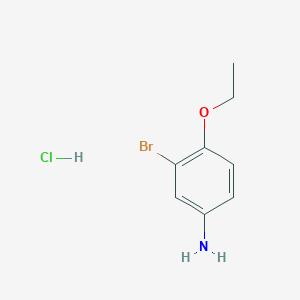

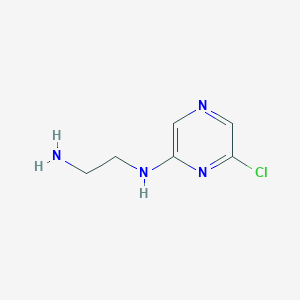

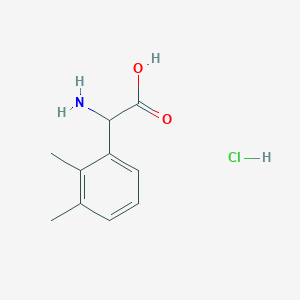

![molecular formula C7H5BrClN3 B1379505 7-Bromo-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1019023-79-0](/img/structure/B1379505.png)

7-Bromo-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine

Vue d'ensemble

Description

“7-Bromo-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine” is a chemical compound with the molecular formula C6H4BrN3 . It belongs to the class of compounds known as [1,2,4]triazolo[4,3-a]pyridines, which have been found to be remarkably versatile in drug design .

Synthesis Analysis

The synthesis of amide derivatives of [1,2,4]triazolo[4,3-a]pyridine can be achieved by the nucleophilic displacement of the chloromethyl derivative with methyl amine, followed by the reaction with acid analogues in the presence of 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) .Molecular Structure Analysis

The ring system of [1,2,4]triazolo[4,3-a]pyridines is isoelectronic with that of purines. Depending on the choice of substituents, the triazolopyridine ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .Chemical Reactions Analysis

The [1,2,4]triazolo[4,3-a]pyridine scaffold has found numerous applications in medicinal chemistry. Due to the structural similarities of the triazolopyridine heterocycle with the purine ring, different studies have investigated triazolopyridine derivatives as possible isosteric replacements for purines .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

Heterocyclic compounds are crucial in medicinal chemistry due to their biological activities. The triazolopyridine core of the compound can be utilized to synthesize a wide range of heterocyclic compounds. These synthesized molecules are often found in natural products and exhibit significant biological activities, such as acting as inverse agonists or inhibitors for various enzymes .

Development of Antimicrobial Agents

Triazole derivatives, including those derived from the compound, have been shown to bind effectively with enzymes and receptors in biological systems. This makes them excellent candidates for developing new classes of antimicrobial agents, particularly to combat multidrug-resistant pathogens .

Pharmaceutical Chemistry

In pharmaceutical chemistry, the triazolopyridine moiety is a common feature in drugs targeting cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders. The compound’s derivatives can be tailored to enhance their efficacy in treating these conditions .

Material Sciences

The compound’s derivatives also find applications in material sciences. Their structural properties can be exploited to develop materials with specific characteristics, such as increased durability or enhanced electrical conductivity .

Catalyst-Free Synthesis Methods

The compound can be used in catalyst-free synthesis methods, which are more eco-friendly and cost-effective. Such methods are particularly valuable in green chemistry, where the environmental impact of chemical synthesis is a significant concern .

Microwave-Mediated Reactions

Microwave-mediated reactions are a modern approach to chemical synthesis that can significantly reduce reaction times. The compound can undergo microwave-mediated reactions to yield desired products efficiently, demonstrating its utility in rapid synthesis protocols .

Mécanisme D'action

Target of Action

The primary target of 7-Bromo-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment .

Mode of Action

7-Bromo-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine interacts with CDK2, inhibiting its activity . This interaction results in significant alterations in cell cycle progression

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells .

Pharmacokinetics

Its molecular weight (23247 g/mol) suggests that it may have favorable pharmacokinetic properties, as small molecules often have good absorption and distribution characteristics

Result of Action

The inhibition of CDK2 by 7-Bromo-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine leads to significant alterations in cell cycle progression and induces apoptosis within cells . This results in the inhibition of cell growth, particularly in cancer cells .

Orientations Futures

The [1,2,4]triazolo[4,3-a]pyridine scaffold, to which “7-Bromo-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine” belongs, is underexploited among the heme binding moieties. The rational and in silico-guided design of analogues has led to the identification of an IDO1 inhibitor with sub-micromolar potency, high metabolic stability, and selectivity over TDO and CYP enzymes . This suggests potential future directions for the development of new drugs using this scaffold.

Propriétés

IUPAC Name |

7-bromo-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClN3/c8-5-1-2-12-6(3-5)10-11-7(12)4-9/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHBCSMFANWOKSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NN=C2CCl)C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

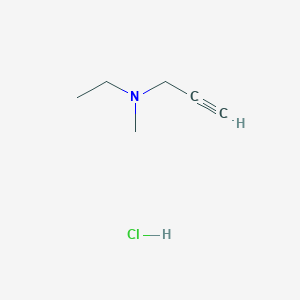

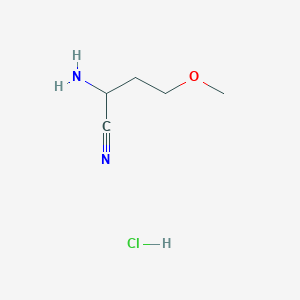

![Methyl 3-[(2,2,2-trifluoroethyl)amino]propanoate hydrochloride](/img/structure/B1379425.png)

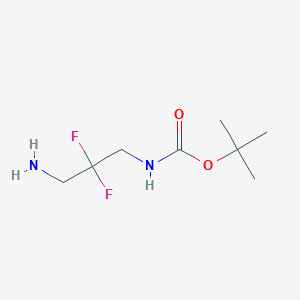

![Ethyl[(1-ethylpyrrolidin-2-yl)methyl]amine dihydrochloride](/img/structure/B1379439.png)